



Application Notes: D-Galactosamine Hydrochloride for Studying Drug-Induced Liver Injury

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Compound of Interest					
Compound Name:	D(+)-Galactosamine hydrochloride				
Cat. No.:	B15607174	Get Quote			

Introduction

D-Galactosamine hydrochloride (D-GalN) is a well-established hepatotoxic agent utilized in experimental models to mimic human liver injury, particularly pathologies resembling viral hepatitis and acute liver failure. As a derivative of galactose, D-GalN is specifically metabolized by hepatocytes, leading to a cascade of events that culminate in cellular damage. Its co-administration with lipopolysaccharide (LPS) is a widely used model to induce fulminant hepatic failure, providing a robust system for studying the mechanisms of drug-induced liver injury (DILI) and for evaluating potential hepatoprotective therapies.

Mechanism of Action

The primary mechanism of D-GalN-induced hepatotoxicity involves the depletion of uridine triphosphate (UTP) nucleotides within hepatocytes.[1] This occurs through the metabolic trapping of uridine phosphates in the form of UDP-galactosamine, which inhibits the synthesis of RNA and proteins.[2][3] This disruption of essential cellular processes leads to oxidative stress, the generation of free radicals, and damage to cellular membranes and organelles.[1][4] Ultimately, this results in hepatocyte apoptosis and necrosis.[1][2]

When combined with LPS, D-GalN sensitizes the liver to the effects of endotoxins. LPS, a component of the outer membrane of Gram-negative bacteria, activates the innate immune system, leading to the release of pro-inflammatory cytokines such as tumor necrosis factor-



alpha (TNF- α), interleukin-6 (IL-6), and interleukin-1 β (IL-1 β).[4][5] This inflammatory cascade, coupled with the D-GalN-induced metabolic disruption, synergistically exacerbates liver damage, leading to a model of severe, acute liver failure.[6][7][8]

Key Signaling Pathways in D-GalN/LPS-Induced Liver Injury

Several signaling pathways are critically involved in the pathogenesis of D-GalN/LPS-induced liver injury. These include:

- NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation. LPS activates NF-κB, leading to the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and iNOS.[6][9]
- MAPK Signaling: Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are activated in response to cellular stress and inflammatory stimuli. These kinases play a crucial role in regulating cytokine production and apoptosis.[4][10]
- Apoptosis Pathways: D-GalN/LPS induces hepatocyte apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. This involves the activation of caspases, such as caspase-3, -8, and -9.[1][2][10] The Fas/FasL system and the Bcl-2 family of proteins are also implicated.[2][8]
- Inflammasome Activation: The NLRP3 inflammasome, a multi-protein complex, can be activated by DAMPs and PAMPs, leading to the processing and release of IL-1β and IL-18, further amplifying the inflammatory response.[9]
- Oxidative Stress Pathways: The Nrf2 signaling pathway is a key regulator of the antioxidant response. D-GalN/LPS can suppress this protective pathway, leading to increased oxidative stress.[9]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing the D-GalN and D-GalN/LPS models of liver injury.

Table 1: In Vivo Models of D-GalN/LPS-Induced Acute Liver Injury in Rodents



Animal Model	D-GalN Dosage	LPS Dosage	Administrat ion Route	Key Outcomes	Reference
Mice	800 mg/kg	500 μg/kg	Intraperitonea I (i.p.)	Lifespan of 8- 10 hours; significant increase in serum ALT, AST, TNF-α, IL-6, and MCP-1.	[6]
Mice	700 mg/kg	10 μg/kg	Intraperitonea I (i.p.)	Hepatocyte apoptosis observed at 6-10 hours; significant elevation of serum ALT, TNF-α, and TGF-β1.	[2]
Mice	800 μg/g	100 ng/g	Intraperitonea I (i.p.)	87% lethality; significant increases in serum TNF-α and ALT.	[8]
Rats	800 mg/kg	-	Intraperitonea I (i.p.)	Significant increase in hepatic MDA; significant decrease in SOD and CAT activity.	[11]
Rats	1.1 g/kg	-	Intraperitonea I (i.p.)	Severe liver damage and acute liver failure within	[3]



48 hours; significant increase in plasma ALT, AST, bilirubin, and ammonia.

Table 2: In Vitro Models of D-GalN-Induced Hepatotoxicity

Cell Type	D-GalN Concentration	Incubation Time	Key Outcomes	Reference
Primary Rat Hepatocytes	5 mM	0-24 hours	Induction of apoptosis and necrosis; caspase-3 activation and DNA fragmentation.	[1]
Primary Rat Hepatocytes	4 mM	24 hours	Dose-dependent hepatocyte injury; morphological changes, decreased viability, and reduced albumin production.	[12][13]

Experimental Protocols

Protocol 1: In Vivo D-GalN/LPS-Induced Acute Liver Failure in Mice

This protocol describes the induction of acute liver failure in mice using a combination of D-Galactosamine and Lipopolysaccharide.



Materials:

- D-Galactosamine hydrochloride (D-GalN)
- Lipopolysaccharide (LPS) from E. coli
- Sterile, pyrogen-free saline
- Male C57BL/6 mice (8-10 weeks old)
- Syringes and needles for intraperitoneal injection

Procedure:

- · Preparation of Reagents:
 - Dissolve D-GalN in sterile saline to a final concentration of 80 mg/mL.
 - Dissolve LPS in sterile saline to a final concentration of 50 μg/mL.
- Animal Handling:
 - Acclimatize mice to the laboratory conditions for at least one week before the experiment.
 - House mice in a temperature- and light-controlled environment with ad libitum access to food and water.
 - Fast mice for 12 hours before the induction of liver injury.
- Induction of Liver Injury:
 - Administer D-GalN intraperitoneally (i.p.) at a dosage of 800 mg/kg body weight.
 - Simultaneously or shortly after, administer LPS i.p. at a dosage of 500 μg/kg body weight.
- Monitoring and Sample Collection:
 - Monitor the animals for signs of distress and mortality. Survival is typically in the range of 8-10 hours with this high-dose model.[6]



- At predetermined time points (e.g., 4, 6, 8 hours post-injection), collect blood samples via cardiac puncture for biochemical analysis (ALT, AST, cytokines).
- Euthanize the animals and collect liver tissue for histopathological analysis (H&E staining, TUNEL assay) and molecular studies (Western blot, qPCR).

Protocol 2: In Vitro D-GalN-Induced Hepatocyte Injury

This protocol outlines the procedure for inducing injury in primary rat hepatocytes using D-Galactosamine.

Materials:

- Primary rat hepatocytes
- Cell culture medium (e.g., William's Medium E) supplemented with fetal bovine serum, penicillin/streptomycin, and insulin.
- D-Galactosamine hydrochloride (D-GalN)
- Phosphate-buffered saline (PBS)
- Multi-well cell culture plates
- Reagents for viability assays (e.g., MTT, LDH assay)
- Reagents for apoptosis assays (e.g., caspase activity kits, Annexin V staining)

Procedure:

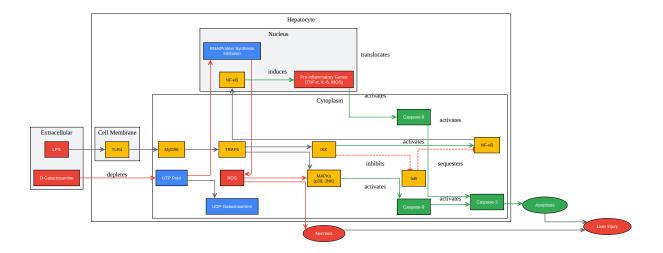
- Cell Culture:
 - Isolate primary hepatocytes from rats using a collagenase perfusion method.
 - Seed the hepatocytes onto collagen-coated multi-well plates at an appropriate density.
 - Allow the cells to attach and form a monolayer for 24-48 hours in a humidified incubator at 37°C and 5% CO2.



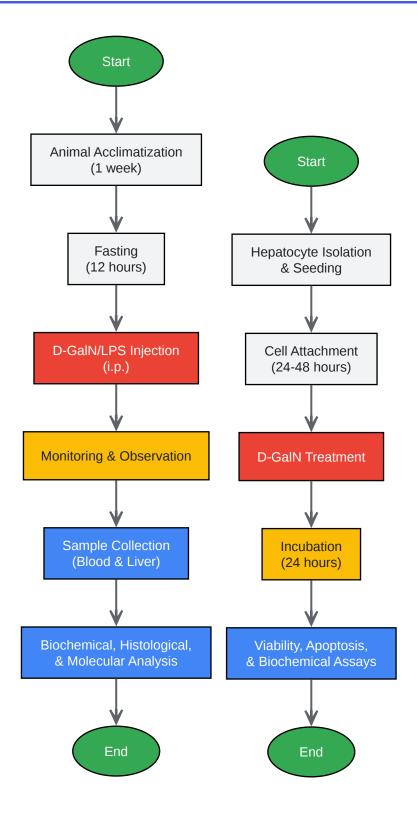
- Induction of Injury:
 - Prepare a stock solution of D-GalN in cell culture medium.
 - Remove the culture medium from the cells and replace it with medium containing the desired concentration of D-GalN (e.g., 5 mM).[1]
 - Include a vehicle control group treated with medium only.
- Incubation and Analysis:
 - Incubate the cells for the desired period (e.g., 24 hours).
 - At the end of the incubation, assess cell viability using an MTT or LDH assay.
 - Evaluate apoptosis by measuring caspase-3 activity or by using flow cytometry for Annexin V/Propidium Iodide staining.
 - Collect cell lysates for Western blot analysis of key signaling proteins.
 - Collect the supernatant to measure the release of liver enzymes.

Visualizations









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